molecular formula C12H19N3O2 B11869991 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11869991
M. Wt: 237.30 g/mol
InChI Key: MCQKSYOEVWDBKH-UHFFFAOYSA-N
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Description

6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyridine core modified with a tert-butoxycarbonyl (Boc) group at the 6-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazo[1,2-a]pyridine derivatives, which exhibit diverse biological activities, including antifungal, antibacterial, and neuroprotective effects .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-13-6-7-15(10)8-9/h6-7,9H,4-5,8H2,1-3H3,(H,14,16)

InChI Key

MCQKSYOEVWDBKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=NC=CN2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a carbonyl compound followed by cyclization can yield the desired imidazo[1,2-a]pyridine structure. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for generating bioactive intermediates in drug discovery.

Reagent SystemConditionsProductYieldSource
Trifluoroacetic acid (TFA)DCM, rt, 2–4 h5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine85–92%
HCl (4 M in dioxane)0°C to rt, 1 h5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine78%
HCO₂H (neat)60°C, 6 h5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine65%

Key Findings :

  • TFA is the most efficient reagent for Boc cleavage, achieving >90% yields.

  • The free amine undergoes rapid oxidation in air, requiring immediate use in subsequent reactions .

Nucleophilic Substitution at the Imidazo[1,2-a]pyridine Core

The C3 position of the imidazo[1,2-a]pyridine ring is electrophilic and participates in substitution reactions.

ReagentConditionsProductYieldSource
PPh₃/Pd(OAc)₂Toluene, 120°C, 36 h3-Aryl derivatives75–88%
LiAlH₄THF, reflux, 12 hReduced imidazoline analog68%
NaBH₄/MeOH0°C to rt, 2 hPartial reduction of the pyridine ring55%

Key Findings :

  • Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at C3 .

  • Reduction with LiAlH₄ converts the imidazo[1,2-a]pyridine to a saturated imidazoline system.

Functionalization of the Amino Group

After Boc deprotection, the free amine undergoes further transformations:

Reaction TypeReagentProductYieldSource
AcylationAcetic anhydrideN-Acetyl derivative90%
SulfonylationTosyl chlorideN-Tosyl derivative82%
Reductive AminationBenzaldehyde/NaBH₃CNN-Benzyl derivative75%

Key Findings :

  • Tosylation enhances solubility in nonpolar solvents .

  • Reductive amination tolerates electron-rich aldehydes but fails with sterically hindered substrates .

Cyclization and Ring Expansion

The compound participates in cycloaddition and ring-expansion reactions to form polycyclic systems.

Reaction PartnersConditionsProductYieldSource
β-KetoestersCuI, O₂, DMF, 80°CFused pyrido[2,3-d]pyrimidines70%
α-Halo ketonesK₂CO₃, DMF, 100°CImidazo[1,5-a]pyrazine derivatives55–71%
2-AminopyrimidinesMicrowave, 150°CTricyclic imidazo[1,2-a:4,5-c']dipyridine60%

Key Findings :

  • Copper-catalyzed aerobic cyclization with β-ketoesters forms pyrido[2,3-d]pyrimidines, valuable kinase inhibitors .

  • Microwave irradiation significantly reduces reaction times for tricyclic products .

Oxidative Transformations

Controlled oxidation modifies the heterocyclic core:

Oxidizing AgentConditionsProductYieldSource
MnO₂CHCl₃, rt, 24 hImidazo[1,2-a]pyridine N-oxide45%
DDQCH₂Cl₂, 0°C, 1 hAromatized imidazopyridine80%

Key Findings :

  • DDQ selectively aromatizes the tetrahydropyridine ring without oxidizing the imidazole.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Anticancer Activity

Research has indicated that derivatives of tetrahydroimidazo[1,2-a]pyridine possess significant anticancer properties. For example, certain synthesized analogues have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF-7) cells. In vitro studies using the sulforhodamine B assay have shown that these compounds can inhibit cancer cell proliferation at specific concentrations comparable to established chemotherapeutic agents like Adriamycin .

Antiviral Properties

The compound's structure allows for interactions with viral proteins, potentially inhibiting viral replication. Studies on similar heterocycles have shown promise in treating viral infections, suggesting that 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine may exhibit similar effects .

Anti-inflammatory Effects

Compounds within the imidazo[1,2-a]pyridine class have been evaluated for their anti-inflammatory properties. These studies often focus on the inhibition of pro-inflammatory cytokines and other mediators involved in inflammatory pathways. The presence of specific functional groups in the structure enhances these effects, making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented extensively. The presence of nitrogen-rich heterocycles often correlates with increased activity against bacterial strains. Preliminary studies suggest that 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine could exhibit similar antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Synthesis and Derivatives

The synthesis of 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact.

Synthetic Pathway Overview

  • Starting Materials : Common precursors include amino acids and carbonyl compounds.
  • Reagents : Tert-butoxycarbonyl (Boc) protecting groups are used to enhance reaction selectivity.
  • Reaction Conditions : Conditions such as temperature and solvent choice significantly affect the outcome.

Case Studies

Several case studies highlight the efficacy and application of this compound:

StudyObjectiveFindings
Gazzar et al., 2007Synthesis of thienopyrimidine derivativesDemonstrated anti-inflammatory and analgesic activities comparable to standard drugs .
PMC5307425Evaluation of anticancer propertiesIdentified potent anticancer agents among synthesized analogues with effective inhibition against MCF-7 cell lines .
PMC6257563Biological evaluation of thieno derivativesFound significant antimicrobial activity against various pathogens .

Mechanism of Action

The mechanism of action of 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroimidazo[1,2-a]pyridine derivatives allows for tailored biological activity. Below is a detailed comparison of 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with analogous compounds, focusing on substituent effects, synthetic strategies, and biological performance.

Key Observations :

  • Hydroxyl Groups : The triol derivative () exhibits superior binding affinity due to hydrogen-bonding interactions, critical for target selectivity in drug design.
  • Fluorine : Fluorinated derivatives () show enhanced metabolic stability and synthetic selectivity, avoiding ring reduction.
  • Boc Protection : The Boc group in the target compound likely delays amine release, making it a candidate for prodrug applications .
Stability and Reactivity
  • Brominated Derivatives : 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine () highlights halogen effects on steric bulk and reactivity, though bromine may reduce bioavailability.
  • Carboxylic Acid Derivatives : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid () introduces ionizable groups, improving solubility for pharmacokinetic optimization.

Biological Activity

6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Chemical Formula : C12H19N3O
  • Molecular Weight : 237.3 g/mol
  • CAS Number : 185797-21-1
  • Purity : ≥95% .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer properties and effects on specific biological pathways.

Research indicates that the compound may interact with specific receptor tyrosine kinases involved in cancer progression. Although detailed mechanisms are still under investigation, preliminary findings suggest that it could inhibit pathways critical for tumor growth and metastasis.

Efficacy Studies

A series of studies have been conducted to evaluate the efficacy of 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine:

Study ReferenceObjectiveFindings
Evaluate anticancer activityDemonstrated inhibition of cell proliferation in cancer cell lines.
Assess receptor interactionShowed potential as a dual inhibitor affecting multiple pathways.

Case Studies

  • In Vitro Studies :
    • A study assessed the compound's ability to inhibit cell proliferation in various cancer cell lines. Results indicated significant reductions in cell viability at concentrations above 10 µM.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor sizes compared to control groups. The mechanism was hypothesized to involve modulation of angiogenesis and apoptosis pathways.

Potential Therapeutic Applications

Given its biological activity, 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine may have applications in:

  • Cancer Therapy : Due to its potential inhibitory effects on tumor growth and metastasis.
  • Targeted Therapy : As a candidate for developing targeted therapies against specific receptor tyrosine kinases.

Q & A

Q. Table 1: Representative Spectroscopic Data for Key Derivatives

Substituent1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS [M+H]+ (Observed)
4-Nitrophenyl8.21 (d, 2H), 4.76 (s, 2H)155.2 (C=O), 148.1 (NO₂)550.0816
4-Trifluoromethyl7.85 (d, 2H), 3.94 (s, 2H)162.4 (C=O), 126.8 (CF₃)430.1052

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